molecular formula C13H12N4OS B11789755 1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11789755
M. Wt: 272.33 g/mol
InChI Key: XMNHMVMVBMWPOD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with a mercapto group, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared to other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4OS/c1-7-3-4-8(2)10(5-7)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19)

InChI Key

XMNHMVMVBMWPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

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